molecular formula C9H10N2O2S2 B106064 4-Nitrophenyl dimethyldithiocarbamate CAS No. 16913-63-6

4-Nitrophenyl dimethyldithiocarbamate

Cat. No. B106064
CAS RN: 16913-63-6
M. Wt: 242.3 g/mol
InChI Key: BSPPFEBCCBLHGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Nitrophenyl dimethyldithiocarbamate (NDDC) is a chemical compound that is widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents like chloroform and ethanol. NDDC is a dithiocarbamate derivative that has been used as a chelating agent for heavy metals and as a reagent for the detection of various metal ions.

Mechanism Of Action

The mechanism of action of 4-Nitrophenyl dimethyldithiocarbamate involves the formation of stable complexes with metal ions or the derivatization of organic compounds. The formation of these complexes or derivatives allows for the detection and analysis of these compounds.

Biochemical And Physiological Effects

4-Nitrophenyl dimethyldithiocarbamate has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic to aquatic organisms and should be handled with care.

Advantages And Limitations For Lab Experiments

The advantages of using 4-Nitrophenyl dimethyldithiocarbamate in lab experiments include its ability to form stable complexes with metal ions and its use as a derivatizing agent for the analysis of organic compounds. However, its toxicity and potential environmental hazards should be taken into consideration when handling and disposing of the compound.

Future Directions

For research include the development of new chelating agents, environmental monitoring, medicinal chemistry, and nanotechnology.

Synthesis Methods

4-Nitrophenyl dimethyldithiocarbamate can be synthesized by reacting 4-nitrophenyl isothiocyanate with dimethylamine in the presence of a base like sodium hydroxide. The reaction proceeds via the formation of an intermediate thiourea, which then reacts with carbon disulfide to form the dithiocarbamate.

Scientific Research Applications

4-Nitrophenyl dimethyldithiocarbamate has been used in various scientific research applications, including:
1. Chelation of heavy metals: 4-Nitrophenyl dimethyldithiocarbamate has been used as a chelating agent for heavy metals like copper, zinc, and cadmium. It forms stable complexes with these metals, which can be analyzed using techniques like UV-Vis spectroscopy.
2. Metal ion detection: 4-Nitrophenyl dimethyldithiocarbamate has been used as a reagent for the detection of metal ions like copper, nickel, and zinc. It forms colored complexes with these metal ions, which can be detected using techniques like colorimetry.
3. Pesticide analysis: 4-Nitrophenyl dimethyldithiocarbamate has been used as a derivatizing agent for the analysis of pesticides like carbamates and thiocarbamates. It reacts with these pesticides to form stable derivatives, which can be analyzed using techniques like gas chromatography.

properties

CAS RN

16913-63-6

Product Name

4-Nitrophenyl dimethyldithiocarbamate

Molecular Formula

C9H10N2O2S2

Molecular Weight

242.3 g/mol

IUPAC Name

(4-nitrophenyl) N,N-dimethylcarbamodithioate

InChI

InChI=1S/C9H10N2O2S2/c1-10(2)9(14)15-8-5-3-7(4-6-8)11(12)13/h3-6H,1-2H3

InChI Key

BSPPFEBCCBLHGW-UHFFFAOYSA-N

SMILES

CN(C)C(=S)SC1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

CN(C)C(=S)SC1=CC=C(C=C1)[N+](=O)[O-]

Other CAS RN

16913-63-6

Origin of Product

United States

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